AZ3146

Übersicht

Beschreibung

AZ 3146 ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver Inhibitor der Monopolarkine 1 (MPS1) bekannt ist. Diese Kinase ist entscheidend für die Spindel-Kontrollpunktkontrolle, die während der Zellteilung für die korrekte Ausrichtung und Trennung der Chromosomen sorgt. AZ 3146 hat in der wissenschaftlichen Forschung großes Interesse geweckt, da es die Chromosomenausrichtung stören und den Spindel-Kontrollpunkt außer Kraft setzen kann .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

AZ 3146 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Purinon-Derivats beinhalten. Die Synthese-Route umfasst typischerweise folgende Schritte:

Bildung des Purinon-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe zur Bildung der Purinon-Kernstruktur.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen am Purinon-Kern eingeführt. Diese Reaktionen beinhalten häufig die Verwendung von Reagenzien wie Alkylhalogeniden und Aminen.

Endreinigung: Die endgültige Verbindung wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von AZ 3146 folgt ähnlichen Synthese-Routen, wird aber auf größere Mengen skaliert. Die Reaktionsbedingungen werden auf Effizienz und Ausbeute optimiert, und es werden fortschrittliche Reinigungsverfahren eingesetzt, um sicherzustellen, dass die Verbindung die geforderten Reinheitsstandards erfüllt .

Wissenschaftliche Forschungsanwendungen

AZ 3146 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der Monopolarkine 1 und ihrer Auswirkungen auf die Zellteilung.

Biologie: Einsatz in der Zellbiologieforschung, um die Rolle der Monopolarkine 1 bei der Chromosomenausrichtung und -trennung zu untersuchen.

Medizin: Erkundung seines therapeutischen Potenzials in der Krebsbehandlung aufgrund seiner Fähigkeit, die Zellteilung zu stören.

Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf die Monopolarkine 1 abzielen

Wirkmechanismus

AZ 3146 entfaltet seine Wirkung durch selektive Hemmung der Monopolarkine 1. Diese Hemmung verhindert die Phosphorylierung von Schlüsselproteinen, die am Spindel-Kontrollpunkt beteiligt sind, was zu einer Verkürzung der Zeit führt, die für die Beendigung der Mitose benötigt wird, und zu einer abnormalen Mitose führt. Die Verbindung stört die Rekrutierung von Proteinen wie Mad1, Mad2 und Zentromerprotein E an Kinetochoren, was letztendlich die Chromosomenausrichtung und -trennung stört .

Wirkmechanismus

Target of Action

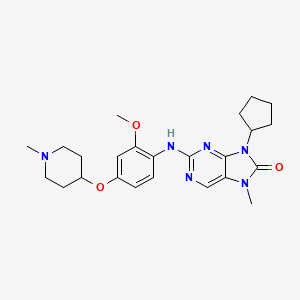

AZ3146, also known as “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one”, is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the regulation of the Spindle Assembly Checkpoint (SAC), a mechanism that ensures the correct segregation of chromosomes during cell division .

Mode of Action

This compound interacts with its target, Mps1 kinase, by inhibiting its activity . This inhibition disrupts the normal function of the SAC, leading to abnormalities in chromosome alignment . It also prevents the recruitment of other proteins like Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores .

Biochemical Pathways

The inhibition of Mps1 by this compound affects the SAC pathway, which is responsible for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase . When this checkpoint is disrupted, cells can prematurely enter anaphase, leading to mis-segregation of chromosomes and aneuploidy .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.

Result of Action

The inhibition of Mps1 by this compound leads to a significant reduction in time to complete mitosis . Notably, about 50% of this compound-treated cells enter anaphase without aligning their chromosomes . This abnormal mitosis can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is often associated with cancer .

Biochemische Analyse

Biochemical Properties

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), with an IC50 value of approximately 35 nM . Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome alignment and segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit and chromosome missegregation . This compound interacts with the ATP-binding pocket of Mps1, preventing its phosphorylation activity. Additionally, this compound has minimal activity against other kinases, such as FAK, JNK1, JNK2, and KIT .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HeLa cells, treatment with this compound leads to a significant reduction in the time required to complete mitosis, from 90 minutes to 32 minutes . This accelerated mitotic progression results in abnormal mitosis, with approximately 50% of treated cells entering anaphase without proper chromosome alignment . Furthermore, this compound-treated cells exhibit increased mitotic errors and chromosomal instability, which can lead to cell death . The compound also affects the recruitment of key SAC proteins, such as Mad1 and Mad2, to kinetochores, further compromising the checkpoint function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Mps1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of Mps1 substrates, which are essential for the recruitment of SAC proteins to kinetochores. As a result, the SAC is overridden, leading to premature anaphase onset and chromosome missegregation . This compound also affects the localization and function of other mitotic proteins, such as CENP-E, a kinesin-related motor protein involved in chromosome alignment . The compound’s selectivity for Mps1 over other kinases ensures its targeted action in disrupting mitotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound results in rapid mitotic progression and increased mitotic errors . Prolonged treatment can lead to the development of resistance due to mutations in the Mps1 kinase domain . These mutations hinder the binding of this compound to Mps1, reducing its inhibitory efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can induce chromosomal instability and aneuploidy in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits Mps1 activity, leading to mitotic errors and cell death in rapidly dividing cells . Higher doses can result in toxic effects, including severe chromosomal missegregation and aneuploidy . In mouse models, this compound has been shown to reduce tumor growth by inducing mitotic catastrophe in cancer cells . The therapeutic window is narrow, and careful dose optimization is required to minimize adverse effects.

Metabolic Pathways

This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion via the bile and urine . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound . The metabolic pathways of this compound can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the cell membrane and accumulate in the cytoplasm, where it exerts its inhibitory effects on Mps1 . Additionally, this compound can interact with intracellular transporters and binding proteins, influencing its localization and concentration within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound predominantly localizes to the cytoplasm, where it targets Mps1 and other mitotic proteins . The compound’s subcellular localization is critical for its function, as it needs to access the kinetochores and centrosomes during mitosis . This compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles . Its ability to inhibit Mps1 activity at the kinetochores is essential for its role in disrupting the SAC and inducing mitotic errors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AZ 3146 is synthesized through a series of chemical reactions involving the formation of a purinone derivative. The synthetic route typically involves the following steps:

Formation of the purinone core: This involves the reaction of appropriate starting materials to form the purinone core structure.

Substitution reactions: Various substituents are introduced to the purinone core through substitution reactions. These reactions often involve the use of reagents such as alkyl halides and amines.

Final purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial Production Methods

The industrial production of AZ 3146 follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the compound meets the required purity standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ 3146 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten am Purinon-Kern einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Purinon-Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Purinon-Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NMS-P715: Ein weiterer potenter Inhibitor der Monopolarkine 1 mit ähnlicher Selektivität und Potenz.

GSK923295: Eine Verbindung, die auf dieselbe Kinase abzielt, aber eine andere chemische Struktur und Eigenschaften aufweist.

Reversine: Bekannt für seine Fähigkeit, die Monopolarkine 1 und andere Kinasen zu hemmen, die an der Zellteilung beteiligt sind

Einzigartigkeit von AZ 3146

AZ 3146 ist einzigartig aufgrund seiner hohen Selektivität für die Monopolarkine 1 und minimaler Aktivität gegenüber anderen Kinasen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der Monopolarkine 1 in der Zellteilung und für die Entwicklung gezielter Therapien .

Eigenschaften

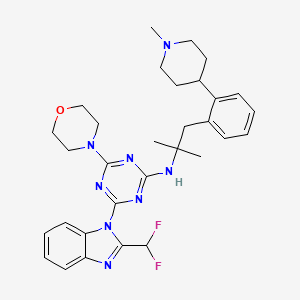

IUPAC Name |

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKWVHPTFRQHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719960 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124329-14-1 | |

| Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

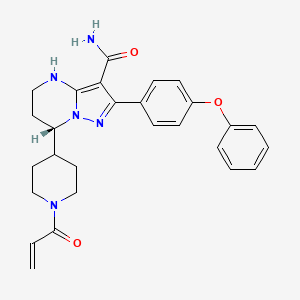

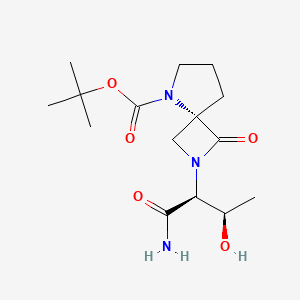

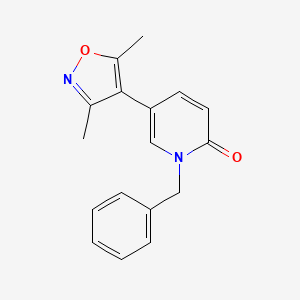

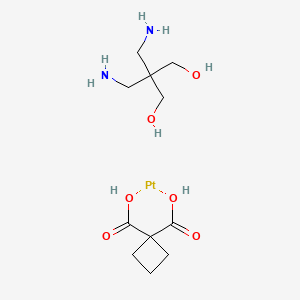

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.